N-(4-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(4-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}phenyl)-2-furamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.06776246 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Kumar, Parameshwarappa, and Ila (2013) detailed an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides, leading to the introduction of an ester, an N-substituted carboxamide, or a peptide functionality in the product thiazoles (Kumar et al., 2013).
Pharmacological and Anticancer Activities
- Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, and Mabkhot (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, evaluated as potent anticancer agents, indicating the significant pharmacological potential of these compounds (Gomha et al., 2017).
Antimicrobial Properties
- Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, and Oniga (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity, finding some molecules more potent than reference drugs against pathogenic strains used in their study (Bikobo et al., 2017).
Antiprotozoal Activities
- Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) discussed the synthesis and evaluation of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt as antiprotozoal agents, demonstrating high DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).
Properties
IUPAC Name |
N-[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-9-17-16(23-10)19-14(20)11-4-6-12(7-5-11)18-15(21)13-3-2-8-22-13/h2-9H,1H3,(H,18,21)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFJZYHWFAGHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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